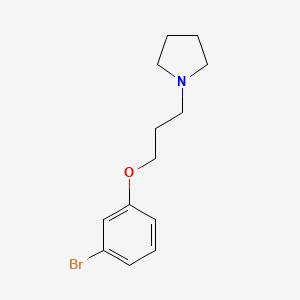

1-(3-(3-溴苯氧基)丙基)吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic compounds often involves cascade reactions and the use of catalysts to achieve the desired structures. For instance, the synthesis of 11H-indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-one and 6H-chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-one was achieved through palladium-catalyzed reactions involving CO insertion and C-H bond activation . Similarly, cyclopalladated and cyclometalated complexes were synthesized using bromophenylpyridine derivatives and characterized by X-ray diffraction, demonstrating the importance of structural analysis in the synthesis process . The synthesis of 3-Arylthieno[2,3-b]pyridines via iodine-mediated cyclization further exemplifies the innovative methods used to construct complex heterocycles .

Molecular Structure Analysis

The molecular structure of synthesized compounds is crucial for understanding their properties and potential applications. X-ray diffraction has been used to determine the detailed structures of cyclometalated complexes, revealing intermolecular interactions that can influence their luminescent properties . The crystal structure of 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine was also determined, showing a deviation from planarity which could be related to its analgesic activity .

Chemical Reactions Analysis

The reactivity of metal complexes towards Lewis bases, such as pyridine derivatives, is an area of interest in the study of coordination chemistry. For example, complexes with 1,3-bis-(2-hydroxyphenyl)-1,3-propanedione can behave as Lewis acids and form octahedral coordination with two pyridine molecules . The synthesis of bromo-substituted dithiolium derivatives from propiophenones involves heterocondensation reactions, showcasing the diverse reactivity of pyrrolidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of synthesized compounds are often related to their molecular structures. For instance, the luminescent properties of cyclometalated complexes are a direct result of their molecular structure and the interactions within their crystals . The solubility of metal complexes in common solvents can be enhanced by coordination with pyridine, which is significant for their practical applications .

科学研究应用

药物发现中的吡咯烷支架

吡咯烷环,一个五元氮杂环,在药物化学中被广泛用于开发治疗人类疾病的化合物。这种兴趣是由该支架由于 sp^3 杂化而有效探索药效团空间、有助于立体化学以及通过非平面性(一种称为“假旋转”的现象)增加三维覆盖的能力所驱动的。吡咯烷衍生物,包括脯氨醇,因其靶向选择性和在生物活性分子中的结构作用而受到关注。这些化合物通过从环状或非环状前体构建环或通过功能化预先形成的吡咯烷环来合成。吡咯烷环的立体化学显着影响候选药物的生物学特征,证明了立体异构体和取代基取向在与对映选择性蛋白结合中的重要性 (Li Petri 等人,2021 年)。

植物中的吡咯里西啶生物碱

吡咯里西啶生物碱是菊科中发现的特征性次生代谢物,在千里光族中特别多样,作为针对食草动物的防御机制。这些生物碱的合成涉及均精胺合酶,均精胺合酶负责形成生物合成途径中的第一个特定中间体。该酶的基因是在基因复制后募集的,突出了植物独立于不同谱系合成这些化合物的进化适应性。尽管初始步骤是保守的,但吡咯里西啶生物碱的多样性表明它们的生物合成途径具有高度可塑性 (Langel、Ober 和 Pelser,2011 年)。

基质金属蛋白酶抑制剂

吡咯烷基化合物已被发现是有效的基质金属蛋白酶 (MMP) 抑制剂,有助于治疗癌症、风湿病和心血管疾病等疾病。这些抑制剂,包括磺酰胺吡咯烷衍生物和含脯氨酸的肽模拟物,对某些 MMP 亚类表现出低纳摩尔的活性。吡咯烷支架已被证明是设计 MMP 抑制剂的极好基础,突出了这种杂环结构在开发新的治疗剂方面的多功能性 (Cheng、Wang、Fang 和 Xu,2008 年)。

作用机制

Target of Action

It is known that pyrrolidine alkaloids, a class of compounds to which this compound belongs, have been shown to possess several important biological activities . These activities include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Mode of Action

Pyrrolidine alkaloids are known to interact with various targets to exert their biological effects . For instance, some pyrrolidine alkaloids have been identified to exert toxic effects on animal organs .

Biochemical Pathways

Pyrrolidine alkaloids are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

The physicochemical parameters of pyrrolidine, a parent compound, have been studied and are known to influence the adme properties of its derivatives .

Result of Action

It is known that pyrrolidine alkaloids can exert a variety of effects at the molecular and cellular level due to their broad spectrum of biological activities .

安全和危害

未来方向

属性

IUPAC Name |

1-[3-(3-bromophenoxy)propyl]pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c14-12-5-3-6-13(11-12)16-10-4-9-15-7-1-2-8-15/h3,5-6,11H,1-2,4,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIWKHSLVXWKSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCOC2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![E,E-3-[4'-(3-Carboxy-acryloylamino)-biphenyl-4-ylcarbamoyl]-acrylic acid](/img/structure/B1299408.png)

![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1299411.png)

![4H-chromeno[4,3-d]thiazol-2-amine](/img/structure/B1299413.png)

![3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299416.png)

![2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide](/img/structure/B1299419.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide](/img/structure/B1299439.png)